

2-Phenylquinoline-7-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenylquinoline-7-carboxylic acid

Cat. No.: B1356969

[Get Quote](#)

An In-depth Technical Guide to **2-Phenylquinoline-7-carboxylic acid**

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of **2-Phenylquinoline-7-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

2-Phenylquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The presence of both the quinoline core and the carboxylic acid functional group makes it a valuable building block in medicinal chemistry.

Physicochemical Properties

The key quantitative data for **2-Phenylquinoline-7-carboxylic acid** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₆ H ₁₁ NO ₂
Molecular Weight	249.27 g/mol [1]
CAS Number	841297-69-6[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Phenylquinoline-7-carboxylic acid** are presented below. The synthesis is proposed as a two-step process involving the formation of an aldehyde intermediate followed by its oxidation.

Synthesis of 2-Phenylquinoline-7-carboxylic acid

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

This protocol outlines the formylation of 2-phenylquinoline to produce the aldehyde intermediate.

- Materials:

- 2-Phenylquinoline
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Anhydrous Dichloromethane (DCM)
- Crushed ice
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

- Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.
- Add POCl_3 (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
- Reaction with 2-Phenylquinoline: After the addition of POCl_3 is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.
- Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate.
- Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO_3 solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-Phenylquinoline-7-carbaldehyde.

Step 2: Oxidation of 2-Phenylquinoline-7-carbaldehyde to **2-Phenylquinoline-7-carboxylic acid**

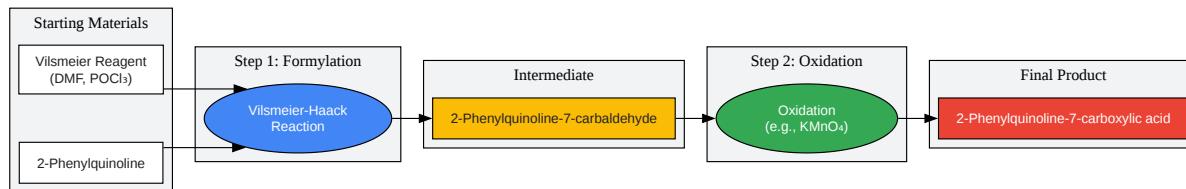
The aldehyde intermediate can be oxidized to the corresponding carboxylic acid.

- Materials:
 - 2-Phenylquinoline-7-carbaldehyde

- Potassium permanganate ($KMnO_4$) or other suitable oxidizing agent
- Acetone
- Dilute sulfuric acid (H_2SO_4)
- Sodium bisulfite ($NaHSO_3$)
- Procedure (Illustrative):
 - Dissolve 2-Phenylquinoline-7-carbaldehyde in acetone in a round-bottom flask.
 - Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
 - Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.
 - Filter the mixture to remove the manganese dioxide precipitate.
 - To the filtrate, add a solution of sodium bisulfite to remove any excess potassium permanganate.
 - Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.
 - Collect the precipitate by filtration, wash with cold water, and dry to obtain **2-Phenylquinoline-7-carboxylic acid**.

HPLC Analysis of 2-Phenylquinoline-7-carboxylic acid

This stability-indicating HPLC method can be used to assess the purity of **2-Phenylquinoline-7-carboxylic acid** and to monitor its formation from the aldehyde.


- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.
- Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
- Injection Volume: 10 µL.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the sample.
 - Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
 - Filter the solution through a 0.22 µm syringe filter before injection.

Visualized Workflow

The following diagram illustrates the proposed two-step synthesis of **2-Phenylquinoline-7-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Phenylquinoline-7-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Phenylquinoline-7-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1356969#2-phenylquinoline-7-carboxylic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1356969#2-phenylquinoline-7-carboxylic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com